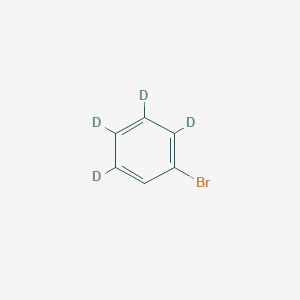

1-Bromo-2,3,4,5-tetradeuteriobenzene

描述

1-Bromo-2,3,4,5-tetradeuteriobenzene (C₆HBrD₄) is a deuterated aromatic compound where four hydrogen atoms at the 2, 3, 4, and 5 positions of the benzene ring are replaced by deuterium (D), and a bromine atom is attached at the 1-position. This isotopic labeling significantly impacts its physical and chemical properties, particularly in vibrational spectroscopy and reaction kinetics, due to the kinetic isotope effect (KIE). Deuterated compounds like this are critical in mechanistic studies, NMR spectroscopy, and pharmaceutical research, where isotopic tracing is essential .

属性

分子式 |

C6H5B |

|---|---|

分子量 |

161.03 g/mol |

IUPAC 名称 |

1-bromo-2,3,4,5-tetradeuteriobenzene |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D |

InChI 键 |

QARVLSVVCXYDNA-RHQRLBAQSA-N |

手性 SMILES |

[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])Br |

规范 SMILES |

C1=CC=C(C=C1)Br |

产品来源 |

United States |

相似化合物的比较

Key Properties :

- Molecular Weight: ~161.02 g/mol (vs. 156.97 g/mol for non-deuterated 1-bromobenzene).

- Synthesis : Typically synthesized via halogen-deuterium exchange reactions or deuteration of pre-brominated intermediates using deuterated reagents (e.g., D₂O or deuterated acids) .

Comparison with Structurally Similar Compounds

1-Bromo-2,3,5,6-tetrafluorobenzene (C₆BrF₄)

Key Differences :

- Substituents : Fluorine atoms at positions 2,3,5,6 vs. deuterium in the tetradeuteriobenzene.

- Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces ring electron density, enhancing electrophilic substitution resistance. Deuterium, in contrast, has negligible electronic impact but alters kinetic parameters .

- Applications : Tetrafluorobromobenzenes are used in agrochemicals and liquid crystals, whereas deuterated bromobenzenes are employed in isotopic labeling and reaction mechanism studies.

| Property | 1-Bromo-2,3,4,5-tetradeuteriobenzene | 1-Bromo-2,3,5,6-tetrafluorobenzene |

|---|---|---|

| Molecular Weight (g/mol) | 161.02 | 228.97 |

| Boiling Point (°C) | ~155–160 (estimated) | 142–144 |

| $ ^1\text{H} $-NMR | Simplified (no D signals) | Complex (multiple F-coupled peaks) |

| Reactivity | Slower C-D bond cleavage (KIE) | High stability due to F substituents |

1-Bromo-3,5-di-tert-butylbenzene (C₁₂H₁₇Br)

Key Differences :

- Steric Effects : Bulky tert-butyl groups at positions 3 and 5 create steric hindrance, limiting access to the bromine substituent. Deuterium in the tetradeuteriobenzene has minimal steric impact.

- Applications : Tert-butyl derivatives are used in polymer stabilization, while deuterated analogs serve as spectroscopic probes.

| Property | This compound | 1-Bromo-3,5-di-tert-butylbenzene |

|---|---|---|

| Molecular Weight (g/mol) | 161.02 | 269.22 |

| Solubility | Moderate in organic solvents | Low (due to tert-butyl groups) |

| Thermal Stability | Similar to non-deuterated analogs | High (steric protection) |

5-Bromo-1,2,3-trimethoxybenzene (C₉H₁₁BrO₃)

Key Differences :

- Functional Groups : Methoxy (-OCH₃) groups at positions 1,2,3 vs. deuterium.

| Property | This compound | 5-Bromo-1,2,3-trimethoxybenzene |

|---|---|---|

| Synthesis Complexity | Moderate (deuteration required) | High (multi-step functionalization) |

| Polarizability | Low | High (due to OCH₃ groups) |

| Applications | Isotopic labeling | Pharmaceutical intermediates |

Reference : .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。